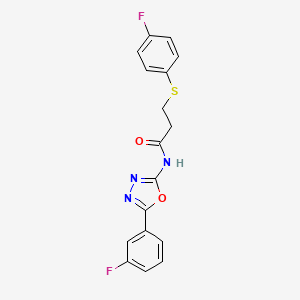
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a complex organic compound that features a unique combination of fluorinated aromatic rings and an oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The fluorinated aromatic rings are introduced through nucleophilic aromatic substitution reactions, where fluorine atoms replace hydrogen atoms on the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to accelerate the reactions. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide involves its interaction with specific molecular targets. The fluorinated aromatic rings and oxadiazole moiety can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-fluorophenyl)benzamide
- 4-bromo-N-(4-fluorophenyl)benzamide
- Trifluoromethyl phenyl sulfone
Uniqueness
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is unique due to the presence of both fluorinated aromatic rings and an oxadiazole moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
1172356-94-3 |
|---|---|
Formule moléculaire |
C17H13F2N3O2S |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide |
InChI |
InChI=1S/C17H13F2N3O2S/c18-12-4-6-14(7-5-12)25-9-8-15(23)20-17-22-21-16(24-17)11-2-1-3-13(19)10-11/h1-7,10H,8-9H2,(H,20,22,23) |
Clé InChI |
KUVRPZDMGXJVPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


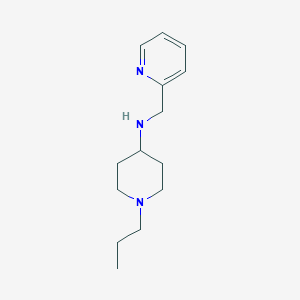
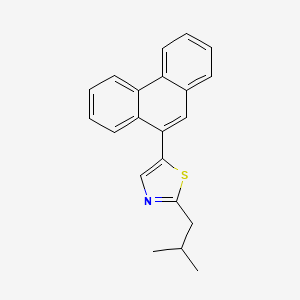
![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125903.png)
![Methanone, [4-(hydroxydiphenylMethyl)-2H-1,2,3-triazol-2-yl][2-(MethoxyMethyl)-1-piperidinyl]-](/img/structure/B14125913.png)
![N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125932.png)
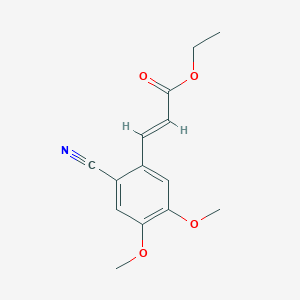
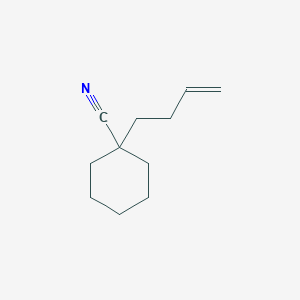

![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14125953.png)
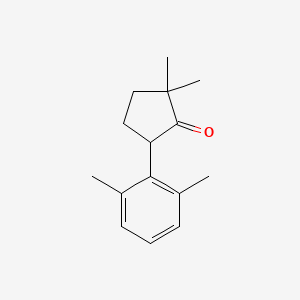
![2-(4-bromophenyl)-N'-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B14125958.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14125963.png)
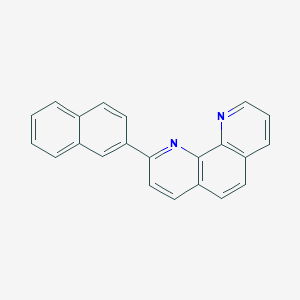
![N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide](/img/structure/B14125973.png)
